molecular formula C12H14F6N2O5S2 B14023776 TF-Pdpp

TF-Pdpp

Cat. No.: B14023776
M. Wt: 444.4 g/mol
InChI Key: BUKUUPCTSPIMRI-UHFFFAOYSA-M
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Description

Based on regulatory guidelines (), its characterization likely involves rigorous specifications, analytical validation, and comparative studies against analogs. For instance, methods such as those described in —which emphasize accuracy and precision in compound analysis—may underpin its evaluation. Documentation requirements for TF-Pdpp would include comparative tables of specifications, validation reports for analytical procedures, and justification for proposed changes in formulation or testing protocols .

Properties

Molecular Formula

C12H14F6N2O5S2

Molecular Weight

444.4 g/mol

IUPAC Name

4-piperidin-1-yl-1-(trifluoromethylsulfonyl)pyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C11H14F3N2O2S.CHF3O3S/c12-11(13,14)19(17,18)16-8-4-10(5-9-16)15-6-2-1-3-7-15;2-1(3,4)8(5,6)7/h4-5,8-9H,1-3,6-7H2;(H,5,6,7)/q+1;/p-1

InChI Key

BUKUUPCTSPIMRI-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

TF-Pdpp can be synthesized through a series of chemical reactions involving trifluoromethanesulfonyl chloride and pyridine derivatives. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonylpyridinium salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

TF-Pdpp undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound, which may have different properties and applications.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted pyridinium salts .

Mechanism of Action

The mechanism of action of TF-Pdpp involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of TF-Pdpp with structurally or functionally related compounds follows standardized regulatory frameworks (). Below is a synthesized analysis based on these guidelines:

Structural Analogs

If this compound belongs to a class of coordination complexes (e.g., metalloorganic compounds), structural analogs might involve substitutions of central metals (e.g., Pd → Pt or Ni) or ligand modifications. Regulatory documentation would require:

  • Comparative specifications : A table contrasting purity thresholds, solubility, and stability parameters between this compound and analogs (as per S.4.1 in ).
  • Analytical equivalence : Validation reports proving that methods (e.g., HPLC, NMR) used for this compound are applicable to analogs or require modifications .

Hypothetical Data Table (Modeled After ):

Parameter This compound Analog A (Pd-based) Analog B (Pt-based)
Purity (%) ≥99.5 ≥99.0 ≥98.5
Solubility (mg/mL, H₂O) 12.3 10.8 8.9
Thermal Stability (°C) 220 200 250

Functional Analogs

Functional analogs could share applications (e.g., catalytic activity, drug delivery). For example, if this compound is a photosensitizer, comparisons might focus on quantum yield or toxicity profiles. Documentation would require:

  • Bioequivalence data : Clinical or bioavailability studies if this compound is intended for therapeutic use ().
  • Component justification : Rationale for excipients, packaging, or preservatives relative to analogs (per P.2 in ).

Key Findings (Inferred from ):

  • This compound may exhibit superior catalytic efficiency compared to Pd-based analogs but lower thermal stability than Pt-based variants.
  • Functional trade-offs (e.g., solubility vs. stability) must be justified in regulatory submissions .

Methodological Consistency

and emphasize validation of analytical procedures. For instance, if this compound requires a novel chromatographic method, equivalency studies against pharmacopoeial standards must be provided .

Research and Regulatory Considerations

  • Validation requirements : New analytical methods for this compound must include precision, accuracy, and robustness data, as highlighted in and .
  • Documentation standards : Comparative tables and validation reports are mandatory for regulatory approval, ensuring transparency and reproducibility .
  • Knowledge gaps: The absence of explicit structural data in the evidence limits direct comparisons. Further studies are needed to elucidate this compound’s mechanism of action or industrial applications.

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